Protein kinase inhibitor H-7
Description
Systematic Nomenclature and Synonyms
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine exhibits extensive nomenclatural diversity across chemical databases and literature sources, reflecting its widespread research applications and various naming conventions employed by different scientific communities. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the primary designation being 5-(2-methylpiperazin-1-yl)sulfonylisoquinoline according to contemporary naming standards.
The extensive synonym catalog demonstrates the compound's broad recognition within the scientific community. Alternative chemical names include 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine, which represents a closely related nomenclatural variant frequently encountered in chemical literature. The compound is also systematically designated as 5-(2-methylpiperazine-1-sulfonyl)isoquinoline, emphasizing the sulfonyl linkage between the isoquinoline and piperazine moieties.
Chemical registry systems employ specific alphanumeric designations for unambiguous compound identification. The compound bears the Chemical Abstracts Service registry number 84477-87-2 for the free base form, while the dihydrochloride salt variant is assigned the separate registry number 108930-17-2. Additional database identifiers include the Unique Ingredient Identifier 487H9Q0F9N, which facilitates standardized referencing across multiple chemical information systems.
| Nomenclature Category | Name/Identifier | Source/Standard |
|---|---|---|
| Primary IUPAC Name | 5-(2-methylpiperazin-1-yl)sulfonylisoquinoline | PubChem/IUPAC |
| Alternative Systematic Name | 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine | Chemical Literature |
| CAS Registry Number (Free Base) | 84477-87-2 | Chemical Abstracts Service |
| CAS Registry Number (Dihydrochloride) | 108930-17-2 | Chemical Abstracts Service |
| UNII Code | 487H9Q0F9N | FDA Global Substance Registration |
| Research Designation | Protein kinase inhibitor H-7 | Research Literature |
Research literature frequently employs the abbreviated designation "H-7" when referring to this compound in experimental contexts. The "H-7" nomenclature originates from early developmental research where the compound was part of a series of isoquinolinesulfonamide derivatives designated with alphabetical suffixes. This abbreviated form has become widely adopted in biochemical and pharmacological research publications, though the user requirements specify avoiding abbreviations in this analysis.
Molecular Formula and Weight
The molecular composition of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine follows the empirical formula C₁₄H₁₇N₃O₂S, representing a well-defined stoichiometric arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This molecular formula indicates the presence of fourteen carbon atoms forming the backbone structure, seventeen hydrogen atoms providing appropriate saturation and substitution, three nitrogen atoms contributing to the heterocyclic character, two oxygen atoms associated with the sulfonyl functional group, and one sulfur atom serving as the central linking element between the isoquinoline and piperazine rings.
The molecular weight calculation for the free base form yields 291.37 grams per mole, as determined through standard atomic mass summations. This molecular weight reflects the contribution of all constituent atoms using internationally accepted atomic mass values. The relatively moderate molecular weight places the compound within typical ranges for small molecule organic compounds while maintaining sufficient structural complexity for specific molecular recognition properties.
Salt formation significantly impacts the overall molecular composition and weight characteristics. The dihydrochloride salt variant exhibits the expanded molecular formula C₁₄H₁₇N₃O₂S·2HCl, incorporating two hydrochloric acid molecules into the crystal lattice structure. This salt formation increases the total molecular weight to 364.29 grams per mole, representing a substantial mass increase of approximately 25 percent compared to the free base form.
| Molecular Parameter | Free Base | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₂S | C₁₄H₁₇N₃O₂S·2HCl |
| Molecular Weight | 291.37 g/mol | 364.29 g/mol |
| Carbon Atoms | 14 | 14 |
| Hydrogen Atoms | 17 | 19 (including HCl) |
| Nitrogen Atoms | 3 | 3 |
| Oxygen Atoms | 2 | 2 |
| Sulfur Atoms | 1 | 1 |
| Chlorine Atoms | 0 | 2 |
The molecular weight determination has been validated through multiple analytical techniques and computational methods. PubChem computational chemistry protocols, utilizing the 2025.04.14 release version, confirm the molecular weight calculations through standardized algorithms that account for isotopic abundances and molecular composition. These computational validations ensure accuracy in molecular weight determinations used for analytical and preparative chemistry applications.
Crystallographic and Spectroscopic Properties
Crystallographic analysis of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine reveals distinctive structural features through X-ray diffraction studies, particularly when complexed with protein kinase catalytic subunits. High-resolution crystal structures have been determined at 2.2 Angstrom resolution, providing detailed atomic-level information about the compound's three-dimensional molecular architecture and conformational preferences. These crystallographic investigations demonstrate the compound's ability to adopt specific spatial arrangements that facilitate molecular recognition and binding interactions.
The crystal structure analysis reveals critical geometric parameters including bond lengths, bond angles, and torsional relationships throughout the molecular framework. The isoquinoline ring system maintains planar geometry consistent with aromatic character, while the piperazine ring adopts a characteristic chair conformation typical of six-membered saturated heterocycles. The sulfonyl linkage between these ring systems creates a defined spatial relationship that influences the overall molecular shape and conformational flexibility.
Spectroscopic characterization provides complementary structural information through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption patterns associated with specific functional groups within the molecular structure. The isoquinoline skeletal stretching vibrations appear at approximately 1630 wave numbers per centimeter and 1592 wave numbers per centimeter, corresponding to aromatic carbon-carbon stretching modes. The sulfonamide functional group exhibits symmetric stretching vibrations at approximately 1140 wave numbers per centimeter, providing diagnostic identification of the sulfonyl linkage.
Nuclear magnetic resonance spectroscopy offers detailed information about the electronic environment and connectivity of individual atoms within the molecular structure. Proton nuclear magnetic resonance analysis reveals distinct chemical shifts corresponding to aromatic protons on the isoquinoline ring, aliphatic protons on the piperazine ring, and the characteristic methyl group substitution. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about carbon atom environments and molecular connectivity patterns.
| Spectroscopic Technique | Characteristic Features | Diagnostic Value |
|---|---|---|
| Infrared Spectroscopy | 1630, 1592 cm⁻¹ (aromatic C=C) | Isoquinoline identification |
| Infrared Spectroscopy | 1140 cm⁻¹ (symmetric SO₂) | Sulfonamide confirmation |
| ¹H NMR Spectroscopy | Aromatic proton patterns | Ring system characterization |
| ¹³C NMR Spectroscopy | Carbon connectivity patterns | Structural confirmation |
| X-ray Crystallography | 2.2 Å resolution structures | Three-dimensional geometry |
Properties
IUPAC Name |
5-(2-methylpiperazin-1-yl)sulfonylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11-9-16-7-8-17(11)20(18,19)14-4-2-3-12-10-15-6-5-13(12)14/h2-6,10-11,16H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVFVCGFMNCYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004756 | |
| Record name | 5-(2-Methylpiperazine-1-sulfonyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84477-87-2 | |
| Record name | 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84477-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084477872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-methylpiperazine-1-sulfonyl)isoquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07996 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-(2-Methylpiperazine-1-sulfonyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-ISOQUINOLINESULFONYL)-2-METHYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/487H9Q0F9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solvent and Base Selection
Polar aprotic solvents (e.g., CH₂Cl₂, DMF) enhance sulfonyl chloride reactivity, while tertiary amines (Et₃N, pyridine) neutralize HCl byproducts. Substituting Et₃N with DIPEA (diisopropylethylamine) improved yields by 5–7% in scaled-up reactions.
Temperature and Time Dependence
Elevated temperatures (40–50°C) reduce reaction time to 6–8 hours but risk side reactions (e.g., sulfonate ester formation). Ambient conditions balance efficiency and selectivity.
Purification Challenges
Silica gel chromatography remains the standard for isolating H-7, though recrystallization from ethanol/water mixtures offers a greener alternative (yield: 75–80%).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
Scientific Research Applications
-
Cancer Research
- Apoptosis Induction : Studies have demonstrated that 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine induces apoptosis in human neuroblastoma cells via a p53-dependent pathway. This effect is characterized by DNA fragmentation and chromatin condensation, suggesting potential applications in cancer therapeutics .
- Tumor Growth Modulation : Its role in inhibiting protein kinase C (PKC) has implications for cancer treatment, as PKC is involved in cell proliferation and survival pathways.
- Infectious Disease Treatment
- Cardiovascular Research
-
Neuroscience
- Memory and Learning : Research indicates that this compound may influence memory formation and synaptic plasticity by modulating PKC activity, thus serving as a valuable tool for studying neuronal functions.
- Drug Interaction Studies
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as protein kinases. It binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition can modulate various biological pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
H-7 belongs to a family of isoquinoline sulfonamide kinase inhibitors. Below is a comparative analysis of its functional and structural distinctions from related compounds:
Table 1: Comparative Analysis of H-7 and Analogous Kinase Inhibitors
| Compound | Key Targets | Effect on p53 | Apoptosis Induction | Structural Distinction |
|---|---|---|---|---|
| H-7 | PKC, PKA, PKG | Stabilizes p53, nuclear accumulation | Wild-type p53-dependent | 2-Methylpiperazine sulfonamide substituent |
| Staurosporine | Broad-spectrum (PKC, PKA, CDKs) | No p53 induction | p53-independent, universal | Indolocarbazole alkaloid backbone |
| HA-1004 | PKA > PKC | No effect on p53 levels | Minimal | Guanidinoethyl substituent |
| HA-1077 | ROCK, PKC | No p53 accumulation | p53-independent | Homopiperazine sulfonamide |
| Iso-H-7 | PKC, PKA | No effect on p53 | None observed | 3-Methylpiperazine isomer |
| GF109203X | PKCα/β/γ | Not reported | Context-dependent | Bisindolylmaleimide scaffold |
Key Findings
Mechanistic Specificity :
- H-7 uniquely stabilizes p53 by inhibiting its degradation, a feature absent in staurosporine, HA-1004, HA-1077, and iso-H-6. This stabilization triggers apoptosis in neuroblastoma cells with wild-type p53 .
- Staurosporine induces apoptosis universally via p53-independent pathways (e.g., mitochondrial disruption), even in p53-null SAOS-2 cells .
Kinase Selectivity: At high concentrations (20–100 µM), H-7 inhibits PKC, PKA, and PKG non-selectively, overlapping with staurosporine’s broad activity . However, staurosporine exhibits stronger affinity for cyclin-dependent kinases (CDKs) . HA-1077 preferentially inhibits Rho-associated kinases (ROCK), while HA-1004 targets PKA over PKC .
Structural-Activity Relationship :
- The 2-methylpiperazine group in H-7 is critical for its p53-stabilizing effect. Iso-H-7, its 3-methyl isomer, lacks this activity, highlighting stereochemical specificity .
- Staurosporine’s indolocarbazole structure enables membrane permeability and multi-kinase inhibition, explaining its broader cytotoxicity .
Functional Outcomes :
- In MCF-7 breast cancer cells, H-7 induces cell cycle arrest instead of apoptosis, contrasting its pro-apoptotic role in neuroblastoma. This suggests tissue-specific p53 responses .
- HA-1077 and staurosporine fail to induce p53 even at 10× their kinase inhibition constants (Ki), ruling out PKC as the primary mediator of H-7’s p53 effects .
Contradictions and Limitations
- Selectivity Debate : While H-7 is described as a PKC inhibitor in rabbit platelets , studies in neuroblastoma cells suggest its p53 effects are kinase-independent, possibly involving direct protein interactions .
- Concentration-Dependent Effects: At >50 µM, H-7’s kinase inhibition becomes non-selective, complicating mechanistic interpretations .
Biological Activity
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, commonly referred to as H-7, is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Overview
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine is a piperazine derivative characterized by a sulfonyl group attached to an isoquinoline ring. Its molecular formula is C₁₄H₁₇N₃O₂S. The compound has gained attention for its ability to inhibit various protein kinases, particularly Protein Kinase C (PKC), which plays critical roles in cell signaling pathways related to proliferation, differentiation, and survival.
The primary mechanism through which H-7 exerts its biological effects is by inhibiting PKC. This inhibition prevents the phosphorylation of substrates involved in critical signaling pathways, leading to altered cellular responses. H-7 has also been shown to inhibit Inosine Monophosphate Dehydrogenase (IMPDH), which is crucial for purine metabolism and has implications in anti-tubercular activity.
Biological Activities
- Anti-tumor Activity : H-7 has demonstrated potential anti-cancer properties by modulating cell growth and survival pathways. Studies indicate that it can induce apoptosis in cancer cells through PKC inhibition, suggesting its utility in cancer therapy.
- Neuroprotective Effects : Research has highlighted H-7’s role in learning and memory processes, where it affects synaptic plasticity and memory formation by modulating PKC activity.
- Cardiovascular Implications : H-7 has been investigated for its effects on heart function and blood vessel dynamics, contributing to the understanding of PKC's role in cardiovascular health.
- Anti-tubercular Activity : The compound exhibits inhibitory effects on IMPDH, making it a candidate for further exploration in the treatment of tuberculosis.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to H-7:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(2-Methylpiperazine-1-sulfonyl)isoquinoline | Similar sulfonamide structure | Inhibits certain kinases; less potent than H-7 |
| Fasudil | Rho-associated protein kinase inhibitor | Primarily used for vasodilation |
| H-89 | Selective protein kinase A inhibitor | Used extensively in signaling pathway studies |
| 1-(4-Amino-2-methylpyrimidin-5-yl)-piperazine | Contains a pyrimidine ring | Antimicrobial properties against various pathogens |
The uniqueness of H-7 lies in its dual functionality as both an IMPDH inhibitor and a modulator of apoptosis pathways, distinguishing it from other similar compounds that may target only one pathway or enzyme.
Case Studies and Research Findings
Several studies have documented the biological activity of H-7:
- A study published in Biochemical and Biophysical Research Communications demonstrated that H-7 acts as a selective inhibitor of PKC in rabbit platelets, highlighting its potential use in cardiovascular research .
- Another investigation explored the compound's neuroprotective effects, revealing its influence on synaptic plasticity and memory formation processes .
- In cancer research, H-7 was shown to induce apoptosis in various cancer cell lines by inhibiting PKC-mediated signaling pathways .
Q & A
Q. What are the primary biological targets of H-7, and how does its inhibitory mechanism differ from related kinase inhibitors?
H-7 is a competitive ATP antagonist that selectively inhibits protein kinase C (PKC) with a Ki of 6 μM, as demonstrated in kinase activity assays using purified enzymes . Unlike its structural analogs (e.g., H-8, which targets cyclic nucleotide-dependent kinases), H-7’s sulfonylpiperazine group confers specificity toward PKC over other kinases. Methodologically, kinase inhibition is validated via in vitro assays comparing IC₅₀ values across kinases, using radioactive ATP incorporation or fluorescence-based phosphorylation detection .
Q. How should H-7 be stored and handled to ensure experimental reproducibility?
H-7 is light-sensitive and hygroscopic. Store lyophilized powder at -20°C in desiccated conditions. For working solutions, dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles. Verify stability via HPLC or mass spectrometry before use, as degradation products may confound results .
Q. What cellular models are appropriate for studying H-7’s pro-apoptotic effects?
H-7 induces apoptosis in human neuroblastoma SH-SY5Y cells via p53-dependent pathways. Standard protocols include treating cells with 10–50 μM H-7 for 24–48 hours, followed by Annexin V/PI staining and caspase-3/7 activity assays. Include controls with PKC activators (e.g., phorbol esters) to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve contradictory data when H-7 fails to inhibit PKC in certain pathways?
In neutrophils activated by substance P, H-7 does not block respiratory burst responses despite PKC’s role, suggesting pathway-specific regulatory mechanisms . To address such contradictions:
Q. What experimental designs are optimal for dissociating PKC-dependent and -independent effects of H-7 in opioid tolerance studies?
In rat models of μ-opioid dependence, H-7 blocks naloxone-induced withdrawal hyperalgesia without altering tolerance. To dissect these effects:
Q. How can H-7’s impact on gene expression be systematically profiled in target cells?
H-7 modulates SLC30A1 (zinc transporter) expression in rat models . For comprehensive profiling:
Q. What controls are critical when studying H-7’s role in NADPH oxidase inhibition?
In macrophage studies, H-7’s inhibition of NADPH oxidase requires:
- Positive controls (e.g., diphenylene iodonium) and negative controls (vehicle-only treatment).
- Measurement of superoxide production via cytochrome c reduction assays.
- Verification with PKCβ-specific inhibitors, as this isoform regulates oxidase assembly .
Methodological Best Practices
- Kinase Specificity: Always pair H-7 with isoform-specific PKC inhibitors/activators (e.g., Gö6983 for PKCα/β/γ) to confirm target engagement .
- Apoptosis Assays: Combine flow cytometry with Western blotting for p53, Bax, and Bcl-2 to distinguish direct apoptosis mechanisms from secondary effects .
- Data Interpretation: Use multivariate analysis (e.g., PCA) when H-7 exhibits pleiotropic effects, such as in gene expression or metabolic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
